7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline
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Overview
Description
7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline is a nitrogen-containing heterocyclic compound. It features a fused ring system that includes both pyrrole and quinoxaline moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline typically involves the condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine. This reaction is often catalyzed by bismuth salts such as Bi(OTf)3 . The reaction conditions generally include heating the reactants in an appropriate solvent under reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoxalines and pyrroles, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism by which 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Oxidative Stress Pathways: It may act as an antioxidant by scavenging free radicals.
Cell Signaling Pathways: It could modulate signaling pathways involved in cell proliferation and apoptosis.
Enzyme Inhibition: This compound might inhibit specific enzymes that play a role in disease progression.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]quinoxaline: Known for its antioxidant and anticancer properties.
Pyrrolo[1,2-a]pyrazine: Exhibits antimicrobial and anti-inflammatory activities.
Pyrrolo[3,4-g]quinoxaline: Used in the development of conjugated copolymers for electronic applications.
Uniqueness
7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline is unique due to its specific ring structure and the potential for diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C10H9N3 |
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Molecular Weight |
171.20 g/mol |
IUPAC Name |
7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline |
InChI |
InChI=1S/C10H9N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h3-6,11H,1-2H2 |
InChI Key |
FJTQNCVZTFZAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC3=NC=CN=C3C=C21 |
Origin of Product |
United States |
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